2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
Description
2-((4-Chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a substituted 4,5-dihydroimidazole (imidazoline) derivative featuring a (4-chlorobenzyl)thio group at the 2-position and a tosyl (p-toluenesulfonyl) group at the 1-position. The (4-chlorobenzyl)thio substituent introduces steric bulk and electron-withdrawing effects, while the tosyl group acts as a sulfonamide, influencing solubility and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c1-13-2-8-16(9-3-13)24(21,22)20-11-10-19-17(20)23-12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTQRMZTFMQKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the dihydroimidazole core. One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form the 4-chlorobenzylthio intermediate. This intermediate is then reacted with tosyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the tosyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against Helicobacter pylori. Its unique structure allows it to interact with bacterial enzymes, inhibiting their activity.
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or catalytic properties.
Biological Studies: Researchers have investigated its role in modulating biological pathways, making it a candidate for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound binds to bacterial enzymes, disrupting their normal function and leading to cell death. The presence of the 4-chlorobenzylthio group enhances its binding affinity to these enzymes, while the tosyl group provides stability and solubility.
Comparison with Similar Compounds
Core Structural Differences
The 4,5-dihydroimidazole core distinguishes the target compound from fully aromatic imidazoles (e.g., 1H-imidazole derivatives in ) and heterocycles like 1,3,4-thiadiazoles (). Key comparisons include:
- Hydrogen Bonding: The tosyl group provides hydrogen-bond acceptor sites (sulfonyl oxygen), which may enhance crystal packing or intermolecular interactions relative to non-sulfonylated analogs (e.g., compounds in ) .
Substituent Effects
Thioether Substituents
- Position of Halogenation : The target’s (4-chlorobenzyl)thio group differs from analogs like 2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (), where the chlorine is ortho-substituted. Para-substitution may enhance electronic effects (e.g., electron withdrawal) without introducing steric hindrance .
- Fluorine vs. Chlorine : In 2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole hydrochloride (), fluorine’s higher electronegativity could increase polarity compared to the target’s chlorine substituent, affecting solubility and bioavailability .
Tosyl vs. Other Functional Groups
- Tosyl (Sulfonamide) : The tosyl group in the target compound contrasts with acetamide () or carboxylic acid () substituents. Tosyl’s electron-withdrawing nature may stabilize the imidazoline ring and influence metabolic stability .
- Salt Forms : The hydrochloride salt in ’s compound improves water solubility, whereas the neutral tosyl group in the target may reduce solubility but enhance lipophilicity .
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic molecule that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of imidazole derivatives, which are known for their pharmacological properties, including antimicrobial and anticancer activities. The presence of a 4-chlorobenzylthio group and a tosyl moiety significantly influences its chemical behavior and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClN₂O₂S, with a molecular weight of approximately 398.9 g/mol. The compound's structure can be characterized by the following features:
- Imidazole Ring : A five-membered ring that contributes to the compound's ability to interact with biological targets.
- Chlorobenzylthio Group : Enhances the lipophilicity and binding affinity to various enzymes.
- Tosyl Group : Provides stability and solubility in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Helicobacter pylori. This bacterium is associated with various gastrointestinal diseases, including peptic ulcers and gastric cancer. The mechanism of action involves the inhibition of bacterial enzymes critical for survival, leading to cell death.
| Microorganism | Activity | Mechanism |
|---|---|---|
| Helicobacter pylori | Effective | Inhibition of enzyme activity |
| Escherichia coli | Moderate | Disruption of cell membrane integrity |
| Staphylococcus aureus | Low | Limited interaction |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells without causing cell cycle arrest. This property makes it a potential candidate for further development as an anticancer agent.
In a study involving multiple human and murine cancer cell lines, derivatives of imidazole compounds demonstrated varying degrees of cytotoxicity. Notably, certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating potent activity.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 3.2 | Mitochondrial membrane potential loss |
| A549 (Lung Cancer) | 4.8 | DNA fragmentation |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The chlorobenzylthio group enhances binding to bacterial enzymes, disrupting their function.
- Apoptosis Induction : In cancer cells, the compound activates apoptotic pathways through mitochondrial dysfunction and DNA damage.
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.
Case Studies
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
- A study published in PubMed highlighted the cytotoxic effects of imidazole derivatives on various cancer cell lines, demonstrating that modifications in structure can lead to enhanced activity against specific targets .
- Another research article reviewed the antibacterial properties of imidazole derivatives, indicating that compounds with similar structural motifs showed promising results against Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the optimized synthetic routes for preparing 2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-tosyl ketones. For example, reacting 4-chlorobenzyl thiol with a pre-functionalized imidazoline precursor under basic conditions (e.g., K₂CO₃ in DMF) can yield the target molecule. Microwave-assisted synthesis (100–120°C, 30 min) improves reaction efficiency compared to conventional heating . Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized by NMR and LC-MS.
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., dihydroimidazole ring protons at δ 3.2–4.1 ppm, aromatic protons at δ 7.2–7.8 ppm) and confirm substitution patterns .
- FT-IR : Detect characteristic bands (e.g., C-S stretch at ~650 cm⁻¹, SO₂ asymmetric stretch at ~1350 cm⁻¹) .
- HRMS : Confirm molecular ion ([M+H]⁺) with exact mass matching theoretical values (e.g., using ESI+ mode) .
Q. How to analyze the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Grow crystals via slow evaporation (e.g., from ethanol/water). Use SHELX-97 for structure refinement . Key parameters: space group (e.g., monoclinic P2₁/c), bond lengths (C-S: ~1.78 Å, N-Tosyl: ~1.45 Å), and hydrogen-bonding motifs (e.g., N-H···O interactions) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity?
- Methodological Answer : Perform density-functional theory (DFT) calculations (B3LYP/6-311++G** level) to map frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing tosyl group lowers LUMO energy, enhancing electrophilic reactivity. Compare with experimental data (e.g., reaction kinetics) to validate computational models .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer : Re-evaluate functional choices (e.g., hybrid functionals like M06-2X for better accuracy in non-covalent interactions) and solvent effects (PCM model). If discrepancies persist (e.g., in activation barriers), conduct kinetic isotope effect (KIE) studies or in situ IR monitoring to identify rate-determining steps .
Q. How to design experiments to study the compound’s coordination chemistry with transition metals?
- Methodological Answer : React the compound with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol under nitrogen. Monitor complexation via UV-Vis (d-d transitions) and EPR (for Cu²+). Single-crystal analysis confirms geometry (e.g., square planar vs. tetrahedral). Compare stability constants (log K) with related imidazoles .
Q. What retrosynthetic approaches leverage AI for planning novel derivatives?
- Methodological Answer : Use AI tools (e.g., Pistachio/Bkms_metabolic databases) to identify feasible precursors. For example, replacing the 4-chlorobenzyl group with a furan-2-yl moiety requires evaluating synthon compatibility via relevance scoring (plausibility >0.01) . Validate routes with small-scale trials.
Q. How to assess the compound’s potential biological activity?
- Methodological Answer : Screen against microbial panels (e.g., Gram-positive/negative bacteria) via microdilution assays (MIC values). For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with structurally similar bioactive imidazoles (e.g., naphazoline derivatives) .
Methodological Tables
Table 1 : Key Synthetic Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | DMF, 80°C | |
| Catalyst | K₂CO₃ | |
| Reaction Time | 6–8 h (conventional) / 30 min (MW) | |
| Yield | 65–72% |
Table 2 : DFT-Calculated Properties (B3LYP/6-311++G**)
| Property | Value | Reference |
|---|---|---|
| HOMO (eV) | -6.8 | |
| LUMO (eV) | -2.3 | |
| Band Gap (eV) | 4.5 | |
| Dipole Moment (D) | 4.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
